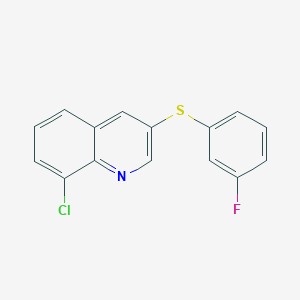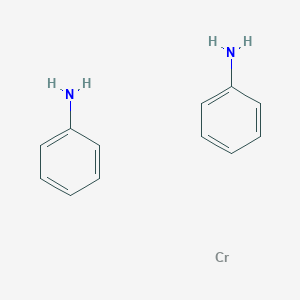
Aniline--chromium (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aniline–chromium (2/1) is a coordination compound where aniline, an aromatic amine, is complexed with chromium in a 2:1 ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of aniline–chromium (2/1) typically involves the reaction of aniline with a chromium salt, such as chromium(III) chloride. The reaction is carried out in an aqueous or organic solvent under controlled temperature and pH conditions. The general reaction can be represented as: [ 2 \text{C}_6\text{H}_5\text{NH}_2 + \text{CrCl}_3 \rightarrow \text{(C}_6\text{H}_5\text{NH}_2\text{)}_2\text{CrCl}_3 ]
Industrial Production Methods: In an industrial setting, the production of aniline–chromium (2/1) may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: Aniline–chromium (2/1) can undergo various chemical reactions, including:
Oxidation: The chromium center can be oxidized, altering the oxidation state and potentially leading to different coordination complexes.
Reduction: The compound can be reduced, affecting the chromium center and the overall stability of the complex.
Substitution: Ligands in the coordination sphere of chromium can be substituted with other ligands, leading to new complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation state chromium complexes, while substitution reactions can yield a variety of new coordination compounds.
Wissenschaftliche Forschungsanwendungen
Aniline–chromium (2/1) has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the activation of C-H bonds.
Biology: The compound’s interaction with biological molecules is studied to understand its potential as a therapeutic agent or a biochemical probe.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in diagnostic tools.
Industry: Aniline–chromium (2/1) is used in the production of polymers and as a precursor for other chromium-based materials.
Wirkmechanismus
The mechanism by which aniline–chromium (2/1) exerts its effects involves the coordination of aniline ligands to the chromium center. This coordination can influence the electronic properties of the chromium, making it more reactive in certain chemical environments. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Aniline–iron (2/1): Similar coordination compound with iron instead of chromium.
Aniline–cobalt (2/1): Cobalt-based analog with similar coordination properties.
Aniline–nickel (2/1): Nickel-based coordination compound with comparable reactivity.
Uniqueness: Aniline–chromium (2/1) is unique due to the specific electronic properties imparted by the chromium center
Eigenschaften
CAS-Nummer |
659718-72-6 |
|---|---|
Molekularformel |
C12H14CrN2 |
Molekulargewicht |
238.25 g/mol |
IUPAC-Name |
aniline;chromium |
InChI |
InChI=1S/2C6H7N.Cr/c2*7-6-4-2-1-3-5-6;/h2*1-5H,7H2; |
InChI-Schlüssel |
XPYIQQNOPFVLPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-iodophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12519271.png)
![Bis[4-(benzyloxy)phenyl]borinic acid](/img/structure/B12519284.png)
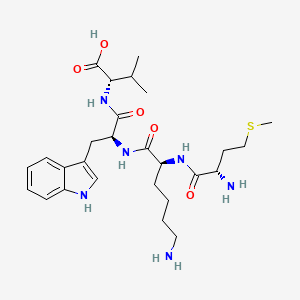
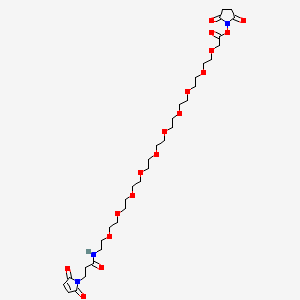
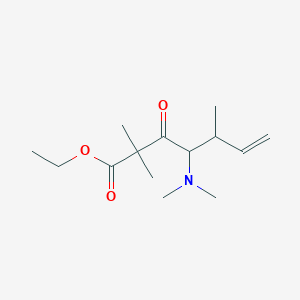
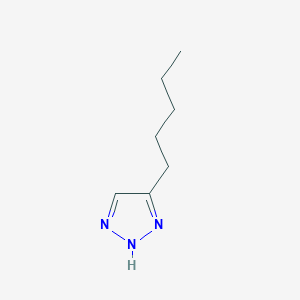

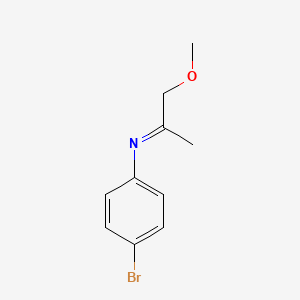
![Bis[2-(2-butoxyethoxy)ethyl] heptanedioate](/img/structure/B12519332.png)
![10-(Hex-1-EN-1-YL)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-EN-8-one](/img/structure/B12519340.png)
![(E)-1-(4-{[10-(4-Methoxyphenoxy)decyl]oxy}phenyl)-2-phenyldiazene](/img/structure/B12519345.png)
![Gal[246Ac,3All]-beta-SPh](/img/structure/B12519359.png)
